
1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid is a compound that features a pyrrolidine ring, a pyridine ring, and a cyclopropane carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization and coupling with the cyclopropane carboxylic acid group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidine-2,5-diones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidine-2,5-diones, while nucleophilic substitution can introduce various functional groups onto the pyridine ring.
科学的研究の応用
1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . The compound’s effects are mediated through its binding to these targets, which can influence various biochemical pathways.
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring and have similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring can have similar chemical reactivity and biological properties.
Cyclopropane carboxylic acids: These compounds share the cyclopropane carboxylic acid group and can undergo similar chemical reactions.
Uniqueness
1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid is unique due to its combination of the pyrrolidine, pyridine, and cyclopropane carboxylic acid groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for scientific research.
特性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
1-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H16N2O2/c16-12(17)13(5-6-13)10-4-3-7-14-11(10)15-8-1-2-9-15/h3-4,7H,1-2,5-6,8-9H2,(H,16,17) |
InChIキー |
UEUNBLUWACXPGR-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C(C=CC=N2)C3(CC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



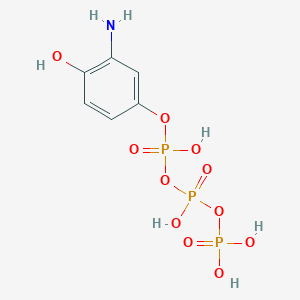
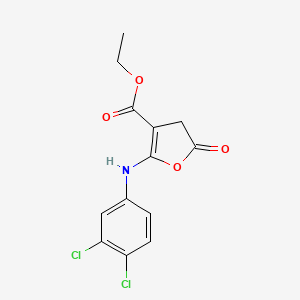
![N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13348387.png)
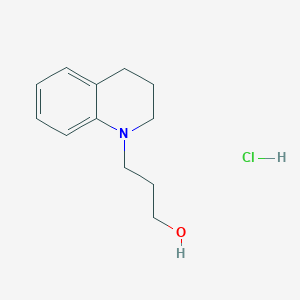
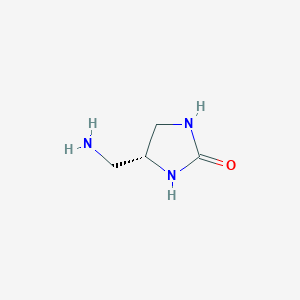
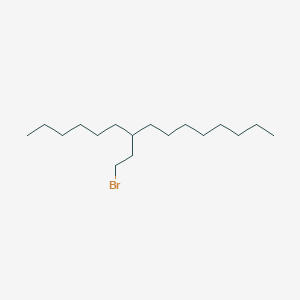
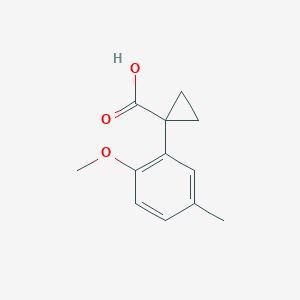
![(1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene](/img/structure/B13348413.png)

![2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B13348420.png)
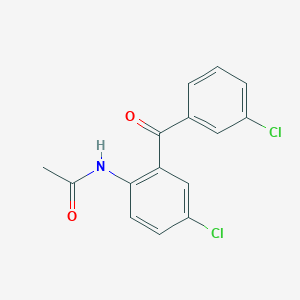
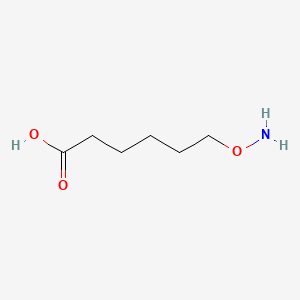
![(7-(4-Phenylquinazolin-2-yl)-7H-benzo[c]carbazol-10-yl)boronic acid](/img/structure/B13348430.png)
